

# Application Notes and Protocol: Staining of Fresh Frozen Tissue Sections with Iodine Green

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Iodine Green

Cat. No.: B1242079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Iodine Green** is a basic dye belonging to the triphenylmethane family, closely related to Methyl Green. Historically, it has been utilized in histology for the demonstration of chromatin and amyloid. Its application in modern histology is less common, with Methyl Green often being used as a substitute. However, **Iodine Green** can still be a valuable tool for specific applications, particularly for staining cell nuclei green and for the metachromatic staining of amyloid, which appears red.

These application notes provide a detailed protocol for the staining of fresh frozen tissue sections with **Iodine Green**. Due to the limited availability of contemporary, validated protocols specifically for **Iodine Green**, the following procedure has been adapted from established protocols for Methyl Green, given their close chemical and staining properties. This protocol is intended to serve as a robust starting point for researchers to optimize for their specific tissues of interest.

## Principle of Staining

**Iodine Green** is a cationic (basic) dye that binds to anionic (acidic) tissue components. Its primary application is the staining of chromatin, where it electrostatically interacts with the phosphate groups of DNA, imparting a green color to the cell nuclei. In the case of amyloid deposits, **Iodine Green** can exhibit metachromasia, a phenomenon where the dye stains the

tissue component a different color from the dye solution itself. This results in the amyloid appearing reddish-purple against a green background, aiding in its identification.

## Data Presentation

The following table summarizes the key quantitative parameters of the staining protocol. These values may require optimization depending on the tissue type and specific experimental conditions.

Parameter	Value	Notes
Reagent Concentrations		
Iodine Green Stock Solution	1% (w/v) in distilled water	Purification with chloroform to remove crystal violet is recommended for optimal results.
Working Staining Solution	0.5% (v/v) Iodine Green in Acetate Buffer	The final concentration can be adjusted to achieve desired staining intensity.
Acetate Buffer	0.1 M, pH 4.2	Critical for maintaining the optimal pH for selective staining.
Incubation Times		
Fixation (Acetone)	10 minutes at -20°C	Pre-chilled acetone is essential to prevent tissue morphology changes.
Staining	5 - 10 minutes at room temperature	Staining time should be monitored microscopically to avoid over-staining.
Differentiation (optional)	1-2 minutes in 1% Acetic Acid	Used to increase contrast by removing excess stain from the background.
Dehydration		
95% Ethanol	30 seconds	Brief steps to minimize destaining.
100% Ethanol	1 minute (2 changes)	Ensures complete removal of water before clearing.
Xylene	2 minutes (2 changes)	Essential for making the tissue transparent for microscopy.

## Experimental Protocols

### Materials and Reagents

- Fresh frozen tissue blocks
- Cryostat
- Microscope slides (positively charged)
- Coplin jars or staining dishes
- **Iodine Green** powder (C.I. 42556)
- Distilled water
- Chloroform
- Sodium acetate trihydrate
- Glacial acetic acid
- Acetone (pre-chilled to -20°C)
- Ethanol (95% and 100%)
- Xylene or xylene substitute
- Resinous mounting medium
- Coverslips

### Preparation of Staining Solutions

#### 1. 1% **Iodine Green** Stock Solution (Purified)

- Dissolve 1 g of **Iodine Green** powder in 100 ml of distilled water.
- In a separating funnel, add the 100 ml of **Iodine Green** solution and 50 ml of chloroform.

- Shake vigorously for 1-2 minutes. Allow the layers to separate. The chloroform layer (bottom) will be colored violet due to the extraction of contaminating crystal violet.
- Drain and discard the chloroform layer.
- Repeat the chloroform extraction until the chloroform layer is colorless or very pale.
- The remaining aqueous **Iodine Green** solution is the purified stock solution. Store in a tightly sealed bottle at 4°C.

## 2. 0.1 M Acetate Buffer (pH 4.2)

- Solution A (0.1 M Sodium Acetate): Dissolve 13.61 g of sodium acetate trihydrate in 1 liter of distilled water.
- Solution B (0.1 M Acetic Acid): Add 5.7 ml of glacial acetic acid to 1 liter of distilled water.
- To prepare the buffer, mix approximately 14 ml of Solution A with 86 ml of Solution B. Adjust the pH to 4.2 using a pH meter by adding small volumes of Solution A or B as needed.

## 3. 0.5% **Iodine Green** Working Solution

- Mix 5 ml of the 1% purified **Iodine Green** stock solution with 5 ml of 0.1 M Acetate Buffer (pH 4.2).
- This working solution should be prepared fresh before each use.

# Staining Procedure for Fresh Frozen Tissue Sections

- Sectioning: Cut fresh frozen tissue blocks into 5-10  $\mu\text{m}$  thick sections using a cryostat at the optimal cutting temperature for the specific tissue. Mount the sections onto positively charged microscope slides.
- Drying: Air dry the sections at room temperature for 30-60 minutes.
- Fixation: Fix the sections in pre-chilled acetone (-20°C) for 10 minutes.
- Hydration: Air dry for 2-5 minutes and then rinse gently in distilled water.

- **Staining:** Immerse the slides in the 0.5% **Iodine Green** working solution for 5-10 minutes at room temperature.
- **Rinsing:** Briefly rinse the slides in distilled water to remove excess stain.
- **Differentiation (Optional):** For enhanced contrast, dip the slides in 1% acetic acid for 1-2 minutes, checking microscopically until the desired differentiation is achieved (nuclei should be green and the background pale or colorless).
- **Washing:** Wash thoroughly in running tap water for 2-3 minutes to remove the acid.
- **Dehydration:**
  - Dip slides briefly in 95% ethanol (30 seconds).
  - Immerse in 100% ethanol for 1 minute.
  - Repeat with a fresh change of 100% ethanol for 1 minute.
- **Clearing:**
  - Immerse in xylene (or a xylene substitute) for 2 minutes.
  - Repeat with a fresh change of xylene for 2 minutes.
- **Mounting:** Apply a drop of resinous mounting medium to the tissue section and cover with a coverslip, avoiding air bubbles.
- **Microscopy:** Examine the stained sections under a bright-field microscope.

## Expected Results

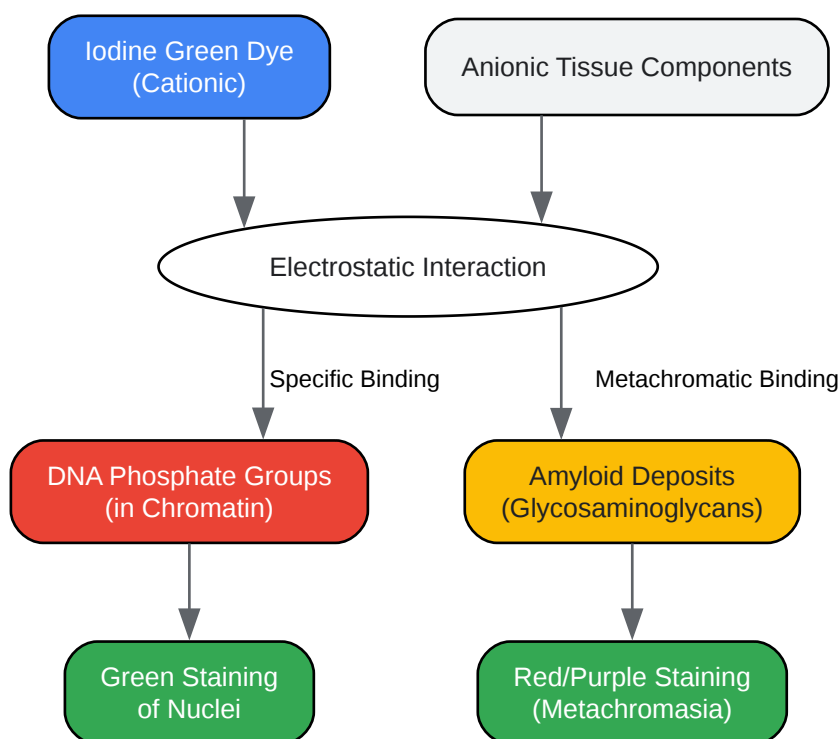
- **Chromatin/Nuclei:** Green
- **Amyloid:** Red to reddish-purple (metachromatic)
- **Cytoplasm:** Pale green or unstained

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Iodine Green** staining of fresh frozen tissue sections.



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the **Iodine Green** staining mechanism.

- To cite this document: BenchChem. [Application Notes and Protocol: Staining of Fresh Frozen Tissue Sections with Iodine Green]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1242079#protocol-for-staining-fresh-frozen-tissue-sections-with-iodine-green\]](https://www.benchchem.com/product/b1242079#protocol-for-staining-fresh-frozen-tissue-sections-with-iodine-green)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)